P-Glycoprotein (P-gp) Inhibition: 4-Chloro vs. 4-Bromo Substitution Differentiation
4-Chloropyridine-3-carbothioamide inhibits P-glycoprotein-mediated multidrug resistance in adriamycin-resistant human A2780/ADR cells with an IC₅₀ of 1.40 μM (1.40E+3 nM) as measured by calcein-AM assay [1]. The 4-bromo analog 4-bromopyridine-3-carbothioamide, tested under the same assay conditions (A2780/ADR cells, calcein-AM), exhibits a higher IC₅₀ of 1.80 μM (1.80E+3 nM) [2]. This represents a 1.29-fold greater potency for the 4-chloro derivative. While both halogenated analogs are active, the chlorine substituent provides a measurable advantage, potentially attributable to the smaller van der Waals radius of Cl (1.75 Å) vs. Br (1.85 Å) enabling more optimal fit within the P-gp substrate binding pocket.
| Evidence Dimension | IC₅₀ for P-glycoprotein-mediated multidrug resistance reversal |
|---|---|
| Target Compound Data | 1.40 μM (1.40E+3 nM) |
| Comparator Or Baseline | 4-Bromopyridine-3-carbothioamide: 1.80 μM (1.80E+3 nM) |
| Quantified Difference | 4-Chloro analog is 1.29-fold more potent (ΔIC₅₀ = 0.40 μM) |
| Conditions | Adriamycin-resistant human A2780/ADR cells, calcein-AM fluorescence assay |
Why This Matters
For researchers developing P-gp modulators to overcome multidrug resistance in cancer, the 4-chloro derivative offers a quantifiable potency advantage over the 4-bromo analog, enabling more efficient chemosensitization at lower concentrations.
- [1] BindingDB. Entry BDBM50411952 (CHEMBL259976): 4-Chloropyridine-3-carbothioamide; IC₅₀: 1.40E+3 nM vs. P-gp in A2780/ADR cells (calcein-AM assay). View Source
- [2] BindingDB. Entry BDBM50411954 (CHEMBL259789): 4-Bromopyridine-3-carbothioamide; IC₅₀: 1.80E+3 nM vs. P-gp in A2780/ADR cells (calcein-AM assay). View Source
